Patent-Disclosed Application Specificity: PAD4 Inhibitor Intermediate Versus Generic Kinase Inhibitor Scaffolds
5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid is explicitly disclosed in US Patent 11,198,681 B2 as a synthetic intermediate in the preparation of heteroaryl PAD4 inhibitors [1]. In contrast, generic pyrrole-2-carboxylate derivatives lacking the 2,5-dicarboxylate substitution pattern are primarily associated with broader kinase inhibition applications (e.g., ERK5, JAK, Chk1) without validated PAD4 targeting [2]. The PAD4 inhibitor patent specifically utilizes the 2,5-dicarboxylate ester motif as a core building block for further elaboration, establishing a documented application niche that generic pyrrole-2-carboxylates cannot fulfill.
| Evidence Dimension | Documented therapeutic application in patent literature |
|---|---|
| Target Compound Data | Explicitly claimed as intermediate in PAD4 inhibitor synthesis (US 11,198,681 B2) |
| Comparator Or Baseline | Generic pyrrole-2-carboxylates: Associated with ERK5, JAK, Chk1 kinase inhibition (no PAD4 patent disclosure) |
| Quantified Difference | Qualitative: Target compound has validated PAD4 inhibitor intermediate status; comparators lack this specific application documentation |
| Conditions | Patent literature analysis (USPTO, 2017–2021) |
Why This Matters
For procurement decisions in PAD4-targeted drug discovery programs, this compound provides a documented synthetic entry point aligned with validated patent chemistry, whereas generic pyrrole-2-carboxylates offer no such application specificity.
- [1] US Patent 11,198,681 B2. Heteroaryl inhibitors of PAD4. Filed February 22, 2017, issued December 14, 2021. Compound disclosed as synthetic intermediate. View Source
- [2] Myers SM, et al. Identification of a novel orally bioavailable ERK5 inhibitor with selectivity over p38α and BRD4. Eur J Med Chem. 2019; 178: 530-543. Pyrrole-2-carboxamides as ERK5 inhibitors. HK1247910B (ERK inhibitor patent). View Source
